![molecular formula C25H24N2O B2863786 N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide CAS No. 863001-93-8](/img/structure/B2863786.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Research has been conducted on various chemical compounds to understand their pharmacological properties and potential therapeutic applications. For example, the study of loperamide, a compound used for the symptomatic control of diarrhea, offers insights into how similar compounds might be analyzed for their effects on gastrointestinal motility and potential opiate activity in humans (R. Heel et al., 2012).
Environmental Impact and Contamination
The environmental contamination and effects of various chemical compounds, especially those used as industrial or flame retardant materials, have been extensively studied. For instance, the critical review of soil contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) provides an overview of their environmental presence, sources, and potential toxicological effects (T. McGrath et al., 2017).
Toxicological Insights
The toxicological profiles of chemical compounds are crucial for understanding their safety and potential risks. For example, the mechanistic insights based on the chemical perspective of toxic neuropathies caused by compounds like 2,5-Hexanedione (HD) and acrylamide (ACR) contribute to the broader knowledge of chemical-induced neurotoxicities (R. LoPachin & T. Gavin, 2015).
Novel Synthetic Opioids Research
The search for and analysis of novel synthetic opioids, including non-fentanyl compounds such as N-substituted benzamides and acetamides, highlights the ongoing exploration of new therapeutic agents and the challenges associated with their potential misuse (K. Sharma et al., 2018).
Mechanism of Action
Target of Action
N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific biochemical pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-18-14-22-15-19(12-13-24(22)27-18)17-26-25(28)16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23,27H,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRZCZWPQYJJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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